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Compound of Interest

Compound Name: Lead(II) fluoride

Cat. No.: B147953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

lead difluoride (PbF₂). The information is compiled from established databases and scientific

literature to support research and development activities where this inorganic compound is of

interest.

Core Thermodynamic Data
Lead difluoride (PbF₂) is a white crystalline solid with a molar mass of 245.20 g/mol .[1] It is

known to exist in two polymorphs: an orthorhombic form at ambient temperatures and a cubic

(fluorite-type) structure at elevated temperatures.[1] The thermodynamic data presented herein

pertains to the standard state (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Thermodynamic Properties of Lead Difluoride (PbF₂) at 298.15 K
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Property Symbol Value Units

Standard Molar

Enthalpy of Formation

(solid)

ΔfH°(s) -677.0 ± 4.2 kJ/mol

Standard Molar

Entropy (solid)
S°(s) 114.2 ± 2.1 J/mol·K

Standard Molar

Enthalpy of Formation

(gas)

ΔfH°(g) -332.6 ± 8.4 kJ/mol

Standard Molar

Entropy (gas)
S°(g) 283.43 ± 0.84 J/mol·K

Data sourced from the NIST-JANAF Thermochemical Tables.

Table 2: Heat Capacity of Solid Lead Difluoride (Shomate Equation)

The heat capacity (Cp) of solid PbF₂ as a function of temperature can be represented by the

Shomate Equation:

Cp(t) = A + B·t + C·t² + D·t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for different temperature

ranges are provided below.

Temperatur
e Range (K)

A B C D E

298 - 583 71.72 19.14 -13.14 3.68 -0.19

583 - 716 73.22 15.06 -10.46 2.85 0.00

716 - 1103 75.31 0.00 0.00 0.00 0.00

Cp is in J/mol·K. Data sourced from the NIST WebBook.[2]
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Experimental Protocols for Thermodynamic Data
Determination
The determination of the thermodynamic properties of solid inorganic compounds like lead

difluoride relies on precise calorimetric measurements. While specific, detailed protocols for

PbF₂ are not readily available in the public domain, the following sections describe the general,

standard experimental methodologies employed for such determinations.

2.1. Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of lead difluoride is typically determined using solution

calorimetry or fluorine bomb calorimetry.

2.1.1. Solution Calorimetry

Principle: This method involves measuring the heat change when the compound of interest and

its constituent elements are dissolved in a suitable solvent. By applying Hess's law to the

measured enthalpies of solution, the enthalpy of formation can be calculated.

Generalized Protocol:

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard

reaction with a known enthalpy change, often the dissolution of potassium chloride (KCl) in

water or the reaction of tris(hydroxymethyl)aminomethane (THAM) with hydrochloric acid.

Enthalpy of Solution of PbF₂: A precisely weighed sample of high-purity PbF₂ is dissolved in

a suitable solvent (e.g., an aqueous solution of a strong acid like HClO₄ or HNO₃ to ensure

complete dissolution) within the calorimeter. The change in temperature is meticulously

recorded to determine the enthalpy of solution of PbF₂.

Enthalpy of Solution of Lead and Fluorine Precursors: The enthalpy of solution of metallic

lead (Pb) in the same solvent system, often with an oxidizing agent to facilitate reaction, is

measured. The enthalpy of formation of the fluoride ion in the solution is typically derived

from the dissolution of a well-characterized fluoride salt or by direct reaction of a fluorine-

containing gas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: The standard enthalpy of formation of PbF₂ is calculated by constructing a

thermochemical cycle that combines the enthalpies of the various dissolution and reaction

steps.

2.1.2. Fluorine Bomb Calorimetry

Principle: This is a direct method where the compound is formed from its elements in a sealed

vessel (a "bomb") filled with high-pressure fluorine gas. The heat released during the

combustion reaction is measured.[3]

Generalized Protocol:

Sample Preparation: A known mass of high-purity lead is placed in a sample holder within

the nickel or monel bomb.[3]

Bomb Assembly and Charging: The bomb is sealed and evacuated to remove any

atmospheric gases. It is then charged with a known amount of high-purity fluorine gas to a

specific pressure.

Calorimetry: The bomb is placed in a calorimeter, which is a container of water with a precise

temperature measuring device. The system is allowed to reach thermal equilibrium.

Ignition: The reaction is initiated by passing an electric current through a fuse wire in contact

with the lead sample.

Temperature Measurement: The temperature of the water in the calorimeter is recorded at

regular intervals until a constant temperature is reached after the reaction.

Analysis and Calculation: The heat evolved is calculated from the temperature rise and the

total heat capacity of the calorimeter system (which is determined through calibration, often

by burning a standard substance like benzoic acid in oxygen). After correcting for the heat of

ignition and any side reactions, the enthalpy of formation of PbF₂ is determined.[4]

2.2. Determination of Heat Capacity (Cp) and Standard Entropy (S°)

Principle: The heat capacity of a solid is typically measured by adiabatic calorimetry. The

standard entropy is then calculated from the heat capacity data from near absolute zero to the
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standard temperature (298.15 K) using the third law of thermodynamics.

Generalized Protocol for Adiabatic Calorimetry:

Sample Preparation: A precisely weighed sample of PbF₂ is placed in a sample container

within the calorimeter. The container is often filled with a small amount of helium gas to

improve thermal contact.

Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-

vacuum cryostat. The temperature of the shield is controlled to match the temperature of the

sample container, thus minimizing heat exchange with the surroundings (adiabatic

condition).[5]

Heat Input: A known quantity of electrical energy (heat) is supplied to the sample container

through a heater.

Temperature Measurement: The resulting temperature increase of the sample is measured

with high precision using a calibrated thermometer (e.g., a platinum resistance

thermometer).

Data Acquisition: This process of heat input and temperature measurement is repeated in

small increments over the desired temperature range (from cryogenic temperatures up to

and beyond room temperature).

Calculation of Heat Capacity: The heat capacity at each temperature is calculated as the

ratio of the heat input to the measured temperature rise.

Calculation of Standard Entropy: The standard entropy (S°(298.15 K)) is obtained by

integrating the C_p_/T data from 0 K to 298.15 K. The heat capacity data below the lowest

measurement temperature is typically extrapolated using the Debye T³ law.

2.3. Determination of Gibbs Free Energy of Formation (ΔfG°)

Principle: The standard Gibbs free energy of formation is not usually measured directly. It is

calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using

the Gibbs-Helmholtz equation.[6]
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Calculation:

ΔfG° = ΔfH° - TΔS°

where:

ΔfH° is the standard enthalpy of formation of PbF₂.

T is the standard temperature (298.15 K).

ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of

PbF₂(s), Pb(s), and F₂(g).

ΔS°reaction = ΣS°products - ΣS°reactants

Visualization of Thermodynamic Data Workflow
The following diagram illustrates the logical workflow for the experimental determination of the

core thermodynamic properties of a solid compound like lead difluoride.
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Caption: Workflow for determining thermodynamic properties of PbF₂.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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